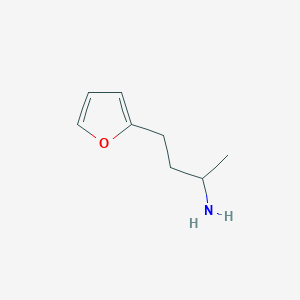

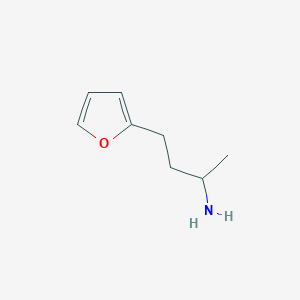

4-(Furan-2-yl)butan-2-amine

描述

属性

IUPAC Name |

4-(furan-2-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXPHTQMUMXJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378163 | |

| Record name | 3-Furan-2-yl-1-methyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-57-0 | |

| Record name | α-Methyl-2-furanpropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Furan-2-yl-1-methyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(furan-2-yl)butan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Furan-2-yl)butan-2-amine, a furan-containing compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its identification, properties, synthesis, and spectral characteristics to support further research and development.

Chemical Identity and Physical Properties

This compound is a primary amine featuring a furan ring connected to a butylamine chain. The structural details and known physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 768-57-0 | [1] |

| Molecular Formula | C₈H₁₃NO | [2] |

| Molecular Weight | 139.20 g/mol | [1] |

| Monoisotopic Mass | 139.09972 Da | [2] |

| Predicted XlogP | 1.5 | [2] |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 4-(furan-2-yl)butan-2-one. While a specific, detailed protocol for this exact transformation is not widely published, a general methodology can be adapted from standard reductive amination procedures.

Synthesis of the Precursor: 4-(Furan-2-yl)butan-2-one

The ketone precursor can be synthesized via a Michael addition reaction between furan and methyl vinyl ketone.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with an excess of furan, which also serves as the solvent. A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) is added.

-

Addition: Methyl vinyl ketone is added dropwise to the refluxing furan solution over a period of several hours.

-

Reaction: The mixture is stirred and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess furan is removed by distillation. The residue is then purified by vacuum distillation to yield 4-(furan-2-yl)butan-2-one.[6]

Reductive Amination to this compound

The conversion of the ketone to the primary amine can be achieved through reductive amination. This process typically involves the formation of an imine intermediate followed by its reduction.

Experimental Protocol (General):

-

Imine Formation: 4-(Furan-2-yl)butan-2-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction may be promoted by the addition of a dehydrating agent or by azeotropic removal of water.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Raney nickel or palladium on carbon), is added to the reaction mixture.[7][8][9] The choice of reducing agent will depend on the reaction conditions and the presence of other functional groups.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography, to yield this compound.

Logical Flow of Synthesis:

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 will likely be a triplet, the proton at C3 a doublet, and the proton at C4 a doublet of doublets.

-

Alkyl Chain Protons:

-

A multiplet for the CH proton adjacent to the amine group.

-

Multiplets for the two CH₂ groups in the butyl chain.

-

A doublet for the terminal CH₃ group.

-

-

Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

-

Furan Carbons: Four signals in the downfield region characteristic of aromatic carbons (δ 105-155 ppm).[3]

-

Alkyl Chain Carbons: Four signals in the upfield region corresponding to the sp³ hybridized carbons of the butylamine chain. The carbon attached to the nitrogen atom will be the most downfield of these.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two characteristic medium-intensity bands in the region of 3300-3400 cm⁻¹ for the primary amine.[12]

-

N-H Bending: A medium to strong band around 1600 cm⁻¹.

-

C-N Stretching: A weak to medium band in the 1020-1250 cm⁻¹ region.[12]

-

Furan C-H Stretching: Bands above 3100 cm⁻¹.

-

Furan C=C Stretching: Bands in the 1500-1600 cm⁻¹ region.

-

C-O-C Stretching (Furan): A strong band around 1000-1150 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak (M⁺): A peak at m/z = 139, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for amines would be expected, including the loss of the methyl group and cleavage alpha to the nitrogen atom. Fragmentation of the furan ring may also be observed. Predicted collision cross-section values for various adducts are available.[2]

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the furan scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][14][15][16][17] Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[14][15]

The presence of the butan-2-amine side chain may modulate the biological activity and pharmacokinetic properties of the furan core. Further research is warranted to explore the potential therapeutic applications of this compound.

Potential Signaling Pathway Interactions:

Given the diverse activities of furan derivatives, this compound could potentially interact with various cellular signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the general properties of amines and furan-containing compounds, appropriate safety precautions should be taken. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Amines can be corrosive and irritants. Furan and its derivatives can be flammable and may have toxicological properties.

This guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental validation of the predicted properties is essential for its comprehensive characterization and potential application.

References

- 1. [4-(furan-2-yl)butan-2-yl][1-(thiophen-2-yl)propyl]amine [chemicalbook.com]

- 2. PubChemLite - this compound (C8H13NO) [pubchemlite.lcsb.uni.lu]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. iris.unito.it [iris.unito.it]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Furan-2-yl)butan-2-amine (CAS No. 768-57-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Furan-2-yl)butan-2-amine (CAS No. 768-57-0), a furan-containing aliphatic amine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from supplier data, predictive models, and established chemical principles for analogous structures. It covers key physicochemical properties, a proposed experimental protocol for its synthesis via reductive amination, predicted spectral data for characterization, and a discussion of its potential biological significance based on the known activities of related furan derivatives. This guide aims to serve as a foundational resource for researchers interested in the evaluation and application of this molecule in drug discovery and chemical synthesis.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes available and predicted data to facilitate further research.

| Property | Value | Source/Method |

| CAS Number | 768-57-0 | Chemical Supplier Databases[1] |

| Molecular Formula | C₈H₁₃NO | PubChem[2] |

| Molecular Weight | 139.19 g/mol | PubChem[2] |

| Predicted XlogP | 1.5 | PubChem[2] |

| Predicted Boiling Point | Not available | - |

| Predicted Melting Point | Not available | - |

| Predicted Density | Not available | - |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | Chemical Supplier Databases[1] |

Synthesis

A prevalent and effective method for the synthesis of aliphatic amines from ketones is reductive amination.[3][4] A plausible and detailed experimental protocol for the synthesis of this compound from its corresponding ketone, 4-(furan-2-yl)butan-2-one, is presented below. This protocol is based on established reductive amination procedures.[5][6][7]

Proposed Experimental Protocol: Reductive Amination

Reaction Scheme:

Materials:

-

4-(furan-2-yl)butan-2-one

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of 4-(furan-2-yl)butan-2-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere, add a solution of ammonia in methanol (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add sodium cyanoborohydride (1.2 eq) or sodium triacetoxyborohydride (1.2 eq) to the stirred solution. A small amount of acetic acid can be added to catalyze the imine formation and reduction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectral Data (Predicted)

No experimentally determined spectra for this compound are readily available. The following tables provide predicted spectral characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | m | 1H | H5 (furan) |

| ~ 6.3 | m | 1H | H4 (furan) |

| ~ 6.0 | m | 1H | H3 (furan) |

| ~ 3.0 | m | 1H | CH-NH₂ |

| ~ 2.7 | t | 2H | CH₂ adjacent to furan |

| ~ 1.7 | m | 2H | CH₂ |

| ~ 1.5 | br s | 2H | NH₂ |

| ~ 1.1 | d | 3H | CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 155 | C2 (furan) |

| ~ 141 | C5 (furan) |

| ~ 110 | C4 (furan) |

| ~ 105 | C3 (furan) |

| ~ 48 | CH-NH₂ |

| ~ 38 | CH₂ |

| ~ 30 | CH₂ adjacent to furan |

| ~ 23 | CH₃ |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 139 | [M]⁺ |

| 122 | [M-NH₃]⁺ |

| 81 | Furan-CH₂-CH₂⁺ |

| 44 | CH(CH₃)NH₂⁺ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, two bands | N-H stretch (primary amine)[8][9] |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1650-1580 | Medium | N-H bend (primary amine)[9] |

| ~1560, ~1510 | Medium | C=C stretch (furan ring)[10] |

| 1250-1020 | Medium | C-N stretch (aliphatic amine)[9][11] |

| ~1020 | Strong | C-O-C stretch (furan ring)[10] |

| ~790 | Strong | C-H out-of-plane bend (furan ring)[10] |

Safety and Handling

Based on supplier safety data for this compound, the following hazard information should be considered.

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Corrosion, Health Hazard, Exclamation Mark | Danger | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501 |

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the furan scaffold is a well-established pharmacophore present in numerous biologically active compounds.[12][13][14] Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[13][14] The biological activity of furan-containing molecules can be significantly influenced by the nature and position of their substituents.[14]

The introduction of an amine-containing side chain, as in this compound, can modulate the physicochemical properties of the molecule, such as its solubility and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. It is plausible that this compound could interact with various biological targets, such as enzymes or receptors, where the furan ring and the amino group could participate in key binding interactions.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and potential mechanisms of action of this compound.

Logical Framework for Biological Investigation

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This technical guide has consolidated the currently available information and provided a predictive framework for its synthesis and characterization. The proposed experimental protocols and predicted data serve as a starting point for researchers to physically prepare and characterize this compound. Future experimental validation of the data presented herein is crucial for advancing the understanding and potential applications of this compound.

References

- 1. 768-57-0|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C8H13NO) [pubchemlite.lcsb.uni.lu]

- 3. organicreactions.org [organicreactions.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]

- 12. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 13. ijabbr.com [ijabbr.com]

- 14. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

Spectroscopic and Spectrometric Characterization of 4-(Furan-2-yl)butan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Furan-2-yl)butan-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both the furan and aminobutane moieties in various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in synthesis and as a scaffold in drug design. This technical guide provides a detailed overview of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

It is important to note that comprehensive, experimentally verified spectral data for this compound is not widely available in the public domain. Therefore, this guide presents predicted data based on established principles of spectroscopy and spectrometry, offering a robust framework for researchers engaged in the synthesis and analysis of this compound and its derivatives. The methodologies provided are generalized standard operating procedures for the acquisition of such data for a novel small organic molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral and spectrometric data for this compound. These predictions are derived from analogous structures and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1' (CH₃) | 1.1 - 1.3 | Doublet | 3H |

| H-2' (CH) | 3.0 - 3.2 | Sextet | 1H |

| H-3' (CH₂) | 1.6 - 1.8 | Multiplet | 2H |

| H-4' (CH₂) | 2.6 - 2.8 | Triplet | 2H |

| H-3 (Furan) | 6.0 - 6.1 | Doublet of Doublets | 1H |

| H-4 (Furan) | 6.2 - 6.3 | Doublet of Doublets | 1H |

| H-5 (Furan) | 7.2 - 7.4 | Doublet of Doublets | 1H |

| NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1' (CH₃) | 22 - 25 |

| C-2' (CH) | 48 - 52 |

| C-3' (CH₂) | 38 - 42 |

| C-4' (CH₂) | 28 - 32 |

| C-2 (Furan) | 155 - 158 |

| C-3 (Furan) | 105 - 108 |

| C-4 (Furan) | 110 - 112 |

| C-5 (Furan) | 140 - 143 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Medium, Broad |

| C-H (Furan) | Stretch | 3150 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium to Strong |

| N-H (Amine) | Bend (Scissoring) | 1650 - 1580 | Medium |

| C=C (Furan) | Stretch | 1600 - 1475 | Medium to Strong |

| C-O (Furan) | Stretch | 1250 - 1020 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Notes |

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl group |

| 95 | [C₅H₄O-CH₂]⁺ | Cleavage of the butyl chain |

| 81 | [C₅H₅O]⁺ | Furanomethyl cation |

| 44 | [CH₃-CH=NH₂]⁺ | Alpha-cleavage at the amine |

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are recorded from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a GC inlet).

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

This comprehensive guide provides researchers with the foundational spectroscopic and spectrometric information needed to identify and characterize this compound. By combining the predicted data with the provided experimental protocols, scientists can confidently approach the analysis of this and related molecules in their research and development endeavors.

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(Furan-2-yl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(Furan-2-yl)butan-2-amine. While specific experimental data for this compound is limited in public literature, this document extrapolates from well-established principles of organic chemistry and extensive data on related furan derivatives and alkylamines to present a robust theoretical framework. This guide covers the molecule's structural features, predicted spectroscopic data, potential conformational states, and hypothetical experimental protocols for its synthesis and characterization. Furthermore, a representative signaling pathway is illustrated to contextualize its potential biological activity.

Molecular Structure and Properties

This compound possesses a unique combination of a heterocyclic aromatic furan ring and a flexible butylamine side chain. This structure imparts a balance of rigidity and flexibility, which is crucial for its potential interactions with biological targets. The primary amine group introduces a basic center and the capacity for hydrogen bonding, while the furan ring provides a π-system that can engage in various non-covalent interactions.

Structural Details

The fundamental structural information for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | PubChem[1] |

| Molecular Weight | 139.19 g/mol | PubChem[1] |

| CAS Number | 768-57-0 | BLDpharm[2] |

| 2D Structure |

| PubChem[1] |

| SMILES | CC(CCC1=CC=CO1)N | PubChem[1] |

| InChI | InChI=1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3 | PubChem[1] |

Predicted Physicochemical Properties

A selection of predicted physicochemical properties is presented below, offering insights into the molecule's likely behavior in various environments.

| Property | Predicted Value | Notes |

| XLogP3 | 1.5 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area | 38.9 Ų | Suggests reasonable cell permeability. |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and the furan oxygen can accept hydrogen bonds. |

| Rotatable Bonds | 4 | Indicates significant conformational flexibility. |

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the butan-2-amine side chain. The molecule's overall shape and energy landscape are determined by the interplay of steric hindrance, torsional strain, and potential intramolecular interactions.

Computational modeling, such as molecular mechanics and density functional theory (DFT), can be employed to explore the potential energy surface and identify low-energy conformers.[3][4][5][6][7][8][9] The butyl chain can adopt various staggered conformations (anti and gauche), and the orientation of the amine and furan groups relative to each other will significantly influence the molecule's three-dimensional structure. The furan ring itself is planar, but its orientation relative to the side chain is a key conformational variable.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the computational conformational analysis of a flexible molecule like this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the protons of the butylamine chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H5 (furan) | ~7.3 | triplet | Coupled to H4. |

| H3 (furan) | ~6.2 | doublet | Coupled to H4. |

| H4 (furan) | ~6.0 | dd | Coupled to H3 and H5. |

| CH (amine) | ~2.8 - 3.2 | multiplet | Adjacent to the amine group. |

| CH₂ (adjacent to furan) | ~2.6 - 2.8 | triplet | |

| CH₂ (aliphatic) | ~1.6 - 1.8 | multiplet | |

| NH₂ | ~1.5 - 2.5 | broad singlet | Chemical shift is solvent and concentration dependent. |

| CH₃ | ~1.1 - 1.3 | doublet | Coupled to the adjacent CH group. |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (furan, substituted) | ~155 - 160 |

| C5 (furan) | ~140 - 145 |

| C3 (furan) | ~110 - 115 |

| C4 (furan) | ~105 - 110 |

| CH (amine) | ~45 - 50 |

| CH₂ (adjacent to furan) | ~30 - 35 |

| CH₂ (aliphatic) | ~25 - 30 |

| CH₃ | ~20 - 25 |

Predicted IR Spectroscopy Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3300 - 3500 (two bands) | Symmetric & Asymmetric Stretch |

| C-H (furan) | ~3100 | Aromatic C-H Stretch |

| C-H (aliphatic) | 2850 - 3000 | Aliphatic C-H Stretch |

| C=C (furan) | ~1500 - 1600 | Aromatic Ring Stretch |

| C-N | ~1000 - 1250 | C-N Stretch |

| C-O-C (furan) | ~1000 - 1100 | Asymmetric Stretch |

Experimental Protocols

The following sections outline hypothetical but detailed experimental protocols for the synthesis and characterization of this compound, based on established methodologies for similar compounds.[15][16][17][18][19][20]

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of amines is reductive amination. This protocol outlines the synthesis from the corresponding ketone, 4-(furan-2-yl)butan-2-one.

Materials:

-

4-(Furan-2-yl)butan-2-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Dissolve 4-(furan-2-yl)butan-2-one (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the pure amine.

-

For salt formation and long-term storage, the purified amine can be dissolved in a minimal amount of DCM and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

Characterization Workflow

The following diagram outlines the workflow for the structural characterization and purity assessment of the synthesized this compound.

Potential Biological Activity and Signaling Pathway

Many small molecule amines exhibit biological activity by acting as ligands for receptors, such as G-protein coupled receptors (GPCRs). While the specific biological target of this compound is unknown, a generalized GPCR signaling pathway is presented below as a plausible mechanism of action for a molecule of this class.

Generalized GPCR Signaling Pathway

In this hypothetical pathway, this compound binds to a GPCR, inducing a conformational change that activates an intracellular G-protein. The activated G-protein then modulates an effector enzyme, leading to the production of second messengers and ultimately a cellular response.

Conclusion

This compound is a molecule with interesting structural features that suggest potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its molecular structure, conformational possibilities, and predicted spectroscopic properties. The outlined experimental protocols offer a starting point for its synthesis and characterization. Future experimental and computational studies are necessary to validate these theoretical considerations and to explore the full potential of this compound.

References

- 1. PubChemLite - this compound (C8H13NO) [pubchemlite.lcsb.uni.lu]

- 2. 768-57-0|this compound|BLD Pharm [bldpharm.com]

- 3. Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Conformational Analysis of a Furan, Thiophene Alternating Π System" by Laura Cline [egrove.olemiss.edu]

- 5. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stolaf.edu [stolaf.edu]

- 7. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Furan(110-00-9) 1H NMR spectrum [chemicalbook.com]

- 15. Furan synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5 - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 4-(Furan-2-yl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Furan-2-yl)butan-2-amine is a primary amine containing a furan moiety. Its structural features make it a potential building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its application in research and development, including reaction design, purification, formulation, and safety assessments. This technical guide provides a summary of the available physical and chemical data for this compound and a representative experimental protocol for its synthesis.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 139.20 g/mol | --INVALID-LINK--[1] |

| CAS Number | 768-57-0 | --INVALID-LINK--[1] |

| Boiling Point | 198.1°C at 760 mmHg | --INVALID-LINK--[3] |

| No data available | --INVALID-LINK--[1] | |

| Density | 0.979 g/cm³ | --INVALID-LINK--[3] |

| Flash Point | 73.6°C | --INVALID-LINK--[3] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not specified | |

| XlogP (Predicted) | 1.5 | --INVALID-LINK--[2] |

Note: There is conflicting information regarding the boiling point. Researchers should verify this property experimentally.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is based on general procedures for the reductive amination of ketones using ammonia and a reducing agent.

Materials:

-

4-(Furan-2-yl)butan-2-one

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

-

Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)

-

Anhydrous methanol or ethanol

-

Diethyl ether or dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-(furan-2-yl)butan-2-one (1 equivalent) in anhydrous methanol or ethanol.

-

To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

-

If using a catalyst, add titanium(IV) isopropoxide (1-1.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) or sodium cyanoborohydride (1.5-2 equivalents) in small portions. Caution: Hydrogen gas may be evolved.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

-

Partition the residue between diethyl ether or dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with two additional portions of the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Reductive amination workflow.

Signaling Pathways

Based on a comprehensive search of publicly available scientific literature, there is no information available regarding the involvement of this compound in any biological signaling pathways. This compound is primarily available as a chemical intermediate, and its biological activity has not been extensively characterized.

Disclaimer

This document is intended for informational purposes for qualified researchers and scientists. The physical properties and experimental protocols are based on available data and may require verification. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for all safety precautions.

References

Solubility Profile of 4-(Furan-2-yl)butan-2-amine in Organic Solvents: A Technical Guide

For Research, Scientific, and Drug Development Professionals

Introduction to 4-(Furan-2-yl)butan-2-amine and its Solubility

This compound is a heterocyclic compound featuring a furan ring, a butyl chain, and a primary amine group. Such structures are of significant interest in medicinal chemistry and drug discovery, as the furan moiety can serve as a bioisostere for phenyl rings, potentially modifying steric and electronic properties to enhance metabolic stability and drug-receptor interactions.[1] The solubility of a compound is a critical physicochemical property that profoundly influences its bioavailability, formulation, and efficacy in drug development.[2] A thorough understanding of its solubility in various organic solvents is therefore essential for its application in synthesis, purification, formulation, and various screening assays.

This technical guide outlines the predicted solubility behavior of this compound, provides a detailed experimental protocol for its quantitative determination, and offers a structured framework for data presentation and workflow visualization.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its structural components: the polar primary amine group, the moderately polar furan ring, and the nonpolar butyl chain. The principle of "like dissolves like" provides a basis for predicting its solubility in different classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine group can form hydrogen bonds with protic solvents, suggesting good solubility. Aliphatic amines are generally soluble in polar organic solvents.[3] Therefore, this compound is expected to be highly soluble in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The overall polarity of the molecule suggests that it will likely be soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the four-carbon alkyl chain imparts some nonpolar character. However, the strong polarity of the amine group and the furan ring will likely limit its solubility in highly nonpolar solvents. It is predicted to have low to moderate solubility in such solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are good solvents for a wide range of organic compounds. It is anticipated that this compound will be soluble in chlorinated solvents.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer)

Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Gravimetric Method: If the solvent is volatile and the compound is not, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

Chromatographic Method (GC/HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimental results.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | |||

| Ethanol | Polar Protic | 25 | |||

| Acetone | Polar Aprotic | 25 | |||

| Acetonitrile | Polar Aprotic | 25 | |||

| Dichloromethane | Chlorinated | 25 | |||

| Toluene | Nonpolar | 25 | |||

| Hexane | Nonpolar | 25 |

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for determining and classifying the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding a compound's solubility is a critical upstream factor that influences its progression through various stages. The following diagram illustrates this logical relationship.

References

The Furan-Containing Amine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. When combined with an amine functional group, it gives rise to a diverse class of molecules—furan-containing amines—that exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from the initial characterization of the furan nucleus to the development of blockbuster drugs. It details the evolution of synthetic methodologies, presents quantitative data on key compounds, and outlines detailed experimental protocols. Furthermore, this guide illustrates the core mechanisms of action and associated signaling pathways, offering a comprehensive resource for professionals engaged in drug discovery and development.

A Historical Overview: From Bran to Blockbusters

The journey of furan-containing amines begins with the discovery of the furan nucleus itself. The name "furan" is derived from the Latin word furfur, meaning bran, from which the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1][2] Another key milestone was the reporting of furfural in 1831 by Johann Wolfgang Döbereiner.[1] Furan itself was not prepared until 1870 by Heinrich Limpricht.[1] For decades, furan chemistry remained a niche area of academic interest. However, the 20th century saw the strategic incorporation of the furan moiety into bioactive molecules, leading to the discovery of potent drugs that would become staples in clinical practice. The timeline below highlights key events in this evolution.

Foundational Furan-Containing Amines in Medicine

Two landmark drugs exemplify the therapeutic potential of the furan-containing amine scaffold: the diuretic Furosemide and the anti-ulcer agent Ranitidine.

Furosemide: The Archetypal Loop Diuretic

Synthesized in 1959 and approved for medical use in 1964, furosemide is a potent loop diuretic used to treat edema associated with heart failure, liver scarring, and kidney disease.[3][4] Its structure features a furfurylamine group attached to a sulfamoylanthranilic acid core.

Mechanism of Action: Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[5][6] By blocking this transporter, it prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.[5][7] The inhibition constant (Ki) for furosemide on NKCC1 has been reported to be approximately 40 µM.

Synthesis: Furosemide is traditionally prepared via a multistep synthesis starting from 2,4-dichlorobenzoic acid.[8] This involves chlorosulfonation, followed by amination and subsequent condensation with furfurylamine.[7] While early methods reported modest yields, process optimization has led to significant improvements.[2]

Ranitidine: A Revolution in Acid Control

Discovered at Glaxo in 1976, ranitidine (marketed as Zantac) was a second-generation histamine H₂ receptor antagonist that became the world's biggest-selling prescription drug by 1987.[9] Its development was a landmark in rational drug design, where the imidazole ring of the first H₂ antagonist, cimetidine, was replaced with a furan ring containing a nitrogen substituent to improve the safety profile and potency.[9]

Mechanism of Action: Ranitidine competitively and reversibly blocks histamine H₂ receptors on the basolateral membrane of gastric parietal cells. This action prevents histamine from stimulating the Gs protein-coupled pathway, thereby reducing cyclic AMP (cAMP) levels, decreasing protein kinase A (PKA) activity, and ultimately suppressing the H+/K+ ATPase proton pump responsible for gastric acid secretion. Ranitidine exhibits potent antagonism with reported pA₂ values of 7.2 in guinea-pig atrium and 6.95 in rat uterus assays.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Iridium‐Catalyzed Asymmetric Hydrogenation of N‐Alkyl α‐Aryl Furan‐Containing Imines: an Efficient Route to Unnatural N‐Alkyl Arylalanines and Related Derivatives. - White Rose Research Online [eprints.whiterose.ac.uk]

- 7. Asymmetric hydrogenation of prochiral olefins catalysed by furanoside thioether-phosphinite Rh(I) and Ir(I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl [research.amanote.com]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

Theoretical Framework for the Investigation of 4-(Furan-2-yl)butan-2-amine: A Guide for Researchers

For Immediate Release

This whitepaper presents a comprehensive theoretical framework for the study of 4-(Furan-2-yl)butan-2-amine, a novel compound with potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational guide to its synthesis, characterization, and potential biological activities. Due to the limited availability of direct research on this specific molecule, this guide is based on established principles of medicinal chemistry and the known properties of structurally related furan derivatives.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The furan moiety is present in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and psychoactive effects.[1][2] The compound this compound (Figure 1) represents an intriguing scaffold, combining a furan ring with a butan-2-amine side chain, which is a common feature in many centrally acting agents. This guide outlines a theoretical approach to exploring its potential as a novel therapeutic agent.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

A preliminary in silico analysis can provide insights into the potential drug-like properties of this compound. These predictions are valuable for guiding initial experimental design.

| Property | Predicted Value | Significance |

| Molecular Formula | C8H13NO | Confirmed chemical formula. |

| Molecular Weight | 139.19 g/mol | Falls within the range for good oral bioavailability according to Lipinski's Rule of Five. |

| logP (octanol-water) | 1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, suggesting good absorption and distribution. |

| pKa (amine) | 9.5 - 10.5 | The basic nature of the amine group suggests it will be protonated at physiological pH, which can influence receptor binding and solubility. |

| Hydrogen Bond Donors | 2 | The amine group can act as a hydrogen bond donor, facilitating interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The oxygen in the furan ring and the nitrogen of the amine can act as hydrogen bond acceptors. |

| Polar Surface Area | ~40 Ų | Suggests good potential for blood-brain barrier penetration. |

Proposed Synthetic Pathways

Several synthetic routes can be proposed for the synthesis of this compound. The choice of a specific pathway would depend on factors such as the availability of starting materials, desired yield, and scalability.

Reductive Amination of a Ketone Precursor

A common and efficient method for the synthesis of amines is the reductive amination of a corresponding ketone.

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol (Hypothetical):

-

Synthesis of 4-(Furan-2-yl)butan-2-one: To a solution of furan in a suitable solvent (e.g., dichloromethane) at 0°C, a Lewis acid catalyst (e.g., AlCl₃) is added, followed by the dropwise addition of crotonyl chloride. The reaction is stirred until completion, as monitored by TLC. The resulting 4-(furan-2-yl)but-3-en-2-one is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield 4-(furan-2-yl)butan-2-one.

-

Reductive Amination: The synthesized ketone is dissolved in methanol, and an excess of ammonia is added. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added portion-wise. The reaction is stirred at room temperature until the ketone is consumed. The final product is purified by column chromatography.

Potential Pharmacological Profile and Biological Targets

Based on its structural similarity to known psychoactive compounds, particularly phenethylamines and other substituted amphetamines, this compound is hypothesized to interact with monoamine neurotransmitter systems.

Potential Primary Targets:

-

Serotonin (5-HT) Receptors: The furan ring may act as a bioisostere for the phenyl ring found in many serotonergic agents. It is plausible that this compound could exhibit affinity for various 5-HT receptor subtypes, such as 5-HT₂A, 5-HT₂C, and 5-HT₁A.

-

Dopamine (DA) Transporter (DAT) and Norepinephrine (NE) Transporter (NET): The butan-2-amine side chain is a classic pharmacophore for inhibitors of monoamine transporters. The compound may act as a releasing agent or a reuptake inhibitor of dopamine and norepinephrine.

Proposed In Vitro and In Vivo Evaluation Strategies

A systematic evaluation of the pharmacological properties of this compound would involve a series of in vitro and in vivo studies.

Caption: A proposed workflow for the pharmacological evaluation.

Hypothetical Experimental Protocols:

-

Receptor Binding Assays: Standard radioligand binding assays would be performed using cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT₂A, DAT). The ability of this compound to displace a specific radioligand would be measured to determine its binding affinity (Ki).

-

Locomotor Activity in Mice: To assess potential stimulant effects, mice would be administered with varying doses of the compound, and their locomotor activity would be monitored using automated activity chambers.

Potential Signaling Pathways

Should this compound demonstrate significant affinity for the 5-HT₂A receptor, a key target for many psychedelic and psychoactive drugs, it could modulate downstream signaling pathways such as the phospholipase C (PLC) pathway.

Caption: Hypothetical 5-HT2A receptor-mediated signaling pathway.

Conclusion

While experimental data on this compound is currently lacking, this theoretical guide provides a solid foundation for its future investigation. Its chemical structure suggests a high potential for biological activity, particularly within the central nervous system. The proposed synthetic routes are feasible, and the outlined pharmacological evaluation strategy provides a clear path for elucidating its mechanism of action and therapeutic potential. Further research into this and related furan derivatives is warranted and could lead to the discovery of novel chemical entities with valuable pharmacological properties.

References

The Furan Scaffold: A Versatile Pharmacophore with Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a cornerstone in medicinal chemistry. Its unique electronic and steric properties often allow it to serve as a bioisostere for phenyl rings, enhancing metabolic stability and improving interactions with biological targets.[1][2] This has led to the discovery of a vast array of furan-containing compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of furan derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity: A Prominent Therapeutic Avenue

Furan derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[1][3] Numerous studies have highlighted their efficacy against a range of human cancer cell lines.

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of furan derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency.

| Compound Class | Derivative/Compound | Cell Line | IC50 (µM) | Reference |

| Furan-Fused Chalcones | Compound 8 | HL60 | 17.2 | [4] |

| 2',4'-Dihydroxychalcone (9 ) | HL60 | 305 | [4] | |

| Compound 6a | HL60 | 20.9 | [4] | |

| Compound 6s | HL60 | 70.8 | [4] | |

| Furan Precursors & Derivatives | Compound 1 | HeLa | 0.08 - 8.79 | [5] |

| Compound 24 | HeLa | 0.08 - 8.79 | [5] | |

| Compound 24 | SW620 | Moderate to Potent | [5] | |

| Furan-Based Pyridine & Triazinone | Compound 4 (Pyridine carbohydrazide) | MCF-7 | 4.06 | [6] |

| Compound 7 (N-phenyl triazinone) | MCF-7 | 2.96 | [6] |

Table 1: Anticancer Activity of Representative Furan Derivatives. The data illustrates the significant enhancement of antiproliferative activity with the inclusion of a furan moiety, as seen in the 17-fold increase in potency when comparing furan-fused chalcone 8 to its non-furan counterpart 9 .[2] The substitution pattern on the furan ring and the overall molecular architecture are critical for determining the anticancer efficacy.[4][5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The furan nucleus is a key component in several antimicrobial agents.[7] Nitrofurantoin, a well-known furan derivative, is a clinically used antibiotic for treating urinary tract infections.[8] Its mechanism involves the reduction of the nitro group within bacterial cells to form reactive intermediates that damage bacterial DNA and ribosomal proteins.[1]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| Furan-based Pyrimidine-Thiazolidinones | Compound 8k | E. coli | 12.5 | [7] |

| Compound 8d | A. niger | 100 | [7] | |

| Compound 8e | A. niger | 100 | [7] | |

| 3-Aryl-3(furan-2-yl) Propanoic Acid Derivatives | Compound 1 | E. coli | 64 | [9] |

Table 2: Antimicrobial Activity of Selected Furan Derivatives. The data indicates that furan-based compounds exhibit activity against both Gram-negative bacteria like E. coli and fungal species such as A. niger.[7][9] Structure-activity relationship studies reveal that modifications at the C2 and C5 positions of the furan ring, as well as the nature of the substituents, significantly influence the antimicrobial spectrum and potency.[2][7]

Anti-inflammatory and Antioxidant Properties

Furan derivatives have been investigated for their ability to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases.[10] Natural furan derivatives, in particular, have shown promise in this area.[10]

Anti-inflammatory Effects

The anti-inflammatory activity of furan derivatives is often linked to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10] Some furan-containing molecules can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1][3]

Antioxidant Capacity

The antioxidant properties of furan derivatives are attributed to their ability to scavenge free radicals.[11] The electron-donating nature of the furan ring facilitates the neutralization of reactive oxygen species (ROS).[10] The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

| Compound Class | Derivative/Compound | Antioxidant Activity (DPPH Assay) | Reference |

| 2-(p-phenyl substituted styryl)-furans | 2-(p-hydroxy phenyl styryl)-furan (6 ) | IC50 ~ 40 µM | [11] |

| Furan Aminophosphonates | Compound A3 | IC50 = 2.02 µM | [12] |

| Compound B3 | IC50 = 2.87 µM | [12] |

Table 3: Antioxidant Activity of Furan Derivatives. The presence of a hydroxyl group on a phenyl substituent, as in compound 6 , significantly enhances the antioxidant capacity.[11] This highlights the importance of specific functional groups in conjunction with the furan core for effective radical scavenging.

Neuroprotective Effects

Emerging research suggests that furan-containing compounds may offer therapeutic potential for neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] Their neuroprotective mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and modulatory effects on neurotransmitter systems.[13][14] Benzofuran derivatives, in particular, have been shown to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[15]

Key Signaling Pathways Modulated by Furan Derivatives

The biological activities of furan derivatives are often mediated through their interaction with specific intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt and MAPK Signaling in Cancer

In cancer, furan derivatives have been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are frequently hyperactivated in tumors, promoting uncontrolled cell growth and resistance to apoptosis.

This diagram illustrates how furan derivatives can inhibit key components of the PI3K/Akt and MAPK pathways, leading to a reduction in cancer cell proliferation and survival.

NF-κB Signaling in Inflammation

The anti-inflammatory effects of some natural furan derivatives are mediated by their ability to modulate signaling pathways such as the one involving Nuclear Factor-kappa B (NF-κB).[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of furan derivatives.

Synthesis of Furan Derivatives

Paal-Knorr Furan Synthesis (General Protocol) The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds.[10]

-

Reaction Setup : Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as toluene or ethanol.

-

Catalyst Addition : Add an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).[10]

-

Reaction Conditions : Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[10]

-

Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.[10]

Biological Assays

MTT Assay for Anticancer Activity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][16]

-

Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment : Treat the cells with various concentrations of the furan derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]

-

Formazan Solubilization : Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.[2]

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

-

Preparation of Compound Dilutions : Perform serial two-fold dilutions of the furan derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).[8]

-

Inoculation : Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation : Incubate the plate at 37°C for 16-20 hours.[8]

-

Result Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

DPPH Radical Scavenging Assay for Antioxidant Activity This assay measures the ability of a compound to scavenge the stable DPPH free radical.[1]

-

DPPH Solution Preparation : Prepare a solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[1]

-

Reaction Mixture : In a 96-well plate or cuvettes, mix various concentrations of the furan derivative with the DPPH solution.[1]

-

Incubation : Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[1]

-

Absorbance Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1]

-

Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

The furan scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The evidence strongly supports their potential in the development of new therapeutics for cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. The structure-activity relationship studies consistently demonstrate that the biological profile of furan derivatives can be finely tuned through strategic chemical modifications. Future research should continue to explore the vast chemical space of furan-based compounds and further elucidate their mechanisms of action to unlock their full therapeutic potential.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. DPPH Radical Scavenging Assay [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 12. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound - Google Patents [patents.google.com]

- 13. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 14. texaschildrens.org [texaschildrens.org]

- 15. m.youtube.com [m.youtube.com]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. microbe-investigations.com [microbe-investigations.com]

An In-depth Technical Guide on the Reactivity of the Furan Ring in Substituted Butanamines

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a vital heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2][3] As a versatile pharmacophore, it can serve as a bioisostere for phenyl rings, offering unique steric and electronic characteristics that can improve metabolic stability and drug-receptor interactions.[1][3] However, the furan moiety's inherent reactivity, while synthetically useful, also presents challenges, particularly concerning metabolic activation into potentially toxic intermediates.[4][5] This guide provides a comprehensive technical overview of the furan ring's reactivity, with a focus on butanamine-substituted structures, to aid in the rational design of safer and more efficacious therapeutics.

Electronic Structure and General Reactivity